N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H16N6O5 and its molecular weight is 432.396. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study conducted by Pandya et al. (2019) focused on synthesizing a library of compounds with potential antimicrobial and antitumor activities. The compounds synthesized demonstrated good to moderate activity against bacterial strains, with specific compounds showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. Additionally, the antifungal and antibacterial efficacy of these compounds was highlighted, indicating their significant potential in drug development processes (Pandya et al., 2019).
Antitumor Potential
Research on heterocyclic compounds incorporating thiadiazole moieties has been investigated for their insecticidal and potentially antitumor activities. For example, Fadda et al. (2017) explored the synthesis of various heterocycles for their insecticidal assessment against Spodoptera littoralis, laying groundwork for further investigation into their antitumor capabilities (Fadda et al., 2017).
Metabolic Stability and Drug-likeness
The exploration of structure-activity relationships of dual inhibitors for enzymes like PI3K/mTOR reveals the importance of heterocyclic analogs in improving metabolic stability. Stec et al. (2011) investigated various 6,5-heterocycles, aiming to reduce metabolic deacetylation, a common issue in drug metabolism. This research highlights the potential of incorporating specific heterocycles to enhance drug properties, including metabolic stability (Stec et al., 2011).
Wirkmechanismus
Target of Action
VU0541614-1, also known as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide, is a compound that has been developed to target ubiquitin linkages . Ubiquitin is a small protein that is found in almost all cellular tissues. It helps to regulate the processes of other proteins in the body. VU-1, the monoclonal antibody developed by LifeSensors, recognizes all ubiquitin linkages .
Mode of Action
The compound interacts with its targets by recognizing and binding to the ubiquitin linkages. This interaction can lead to changes in the function of the proteins that these ubiquitin linkages are attached to .
Biochemical Pathways
Given its target, it is likely involved in pathways related to protein degradation and regulation .
Result of Action
The molecular and cellular effects of VU0541614-1’s action depend on the specific proteins that its target, ubiquitin, is attached to. By interacting with ubiquitin linkages, VU0541614-1 could potentially influence the function of many different proteins within the cell .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O5/c28-18(24-13-3-4-16-17(10-13)31-9-8-30-16)12-27-7-1-2-14(21(27)29)20-25-19(26-32-20)15-11-22-5-6-23-15/h1-7,10-11H,8-9,12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSGIKXWEPLZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.